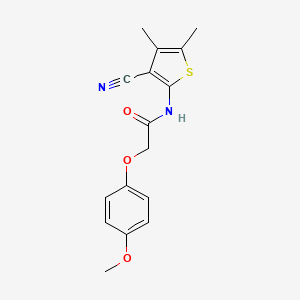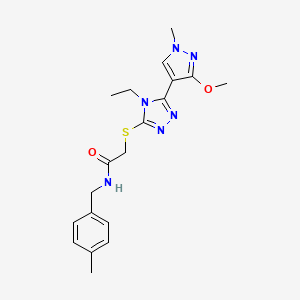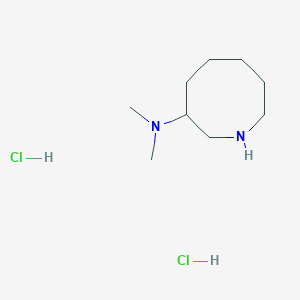
1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea is a synthetic organic compound with a unique structure that combines a phenyl group, a cyclohexyl group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-hydroxycyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of 1-(3,4-Dimethylphenyl)-3-(3-oxocyclohexyl)urea.
Reduction: Formation of 1-(3,4-Dimethylphenyl)-3-(3-aminocyclohexyl)urea.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(3-aminocyclohexyl)urea: Similar structure but with an amino group instead of a hydroxyl group.
1-(3,4-Dimethylphenyl)-3-(3-oxocyclohexyl)urea: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3,4-Dimethylphenyl)-3-(3-methoxycyclohexyl)urea: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea is unique due to the presence of both a hydroxyl group and a urea moiety, which allows for diverse chemical reactivity and potential biological activity. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-6-7-13(8-11(10)2)17-15(19)16-12-4-3-5-14(18)9-12/h6-8,12,14,18H,3-5,9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFCPHCFXMUHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)
![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)




![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)
![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)
![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
